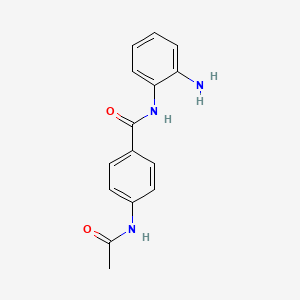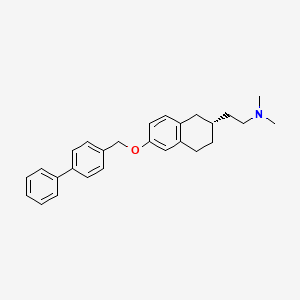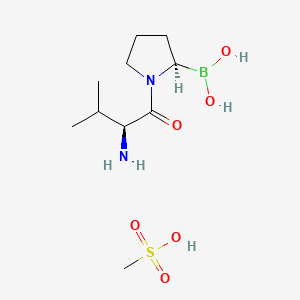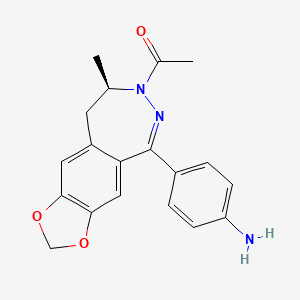
Tetomilast
Übersicht
Beschreibung
Tetomilast, also known as OPC-6535, is a small molecule that has been used in trials studying the treatment of Crohn Disease, Ulcerative Colitis, and Chronic Obstructive Pulmonary Disease . It was developed by Zhejiang Otsuka Pharmaceutical Co., Ltd. and Otsuka Pharmaceutical Co., Ltd .
Molecular Structure Analysis
This compound has a molecular weight of 370.422 and a chemical formula of C19H18N2O4S . It belongs to the class of organic compounds known as pyridinecarboxylic acids, which are compounds containing a pyridine ring bearing a carboxylic acid group .Chemical Reactions Analysis
This compound was originally developed as a compound inhibiting superoxide production in neutrophils . It suppresses the production of proinflammatory cytokines from human monocytes and CD4 cells .Physical And Chemical Properties Analysis
This compound is a small molecule with a chemical formula of C19H18N2O4S . Its calculated molecular properties are available for small molecules and natural products (not peptides). These properties were generated using the CDK toolkit .Wissenschaftliche Forschungsanwendungen
Gastroenterologie: Behandlung entzündlicher Darmerkrankungen (CED)
Tetomilast, ein Phosphodiesterase-4 (PDE4)-Hemmer, wurde auf sein Potenzial zur Behandlung von CED untersucht, zu denen Erkrankungen wie Colitis ulcerosa und Morbus Crohn gehören. Es wirkt durch Reduzierung der Entzündung in der Darmschleimhaut, die ein Schlüsselfaktor in der Pathogenese von CED ist . Klinische Studien haben gezeigt, dass this compound zu einer Reduktion des Krankheitsaktivitätsindex-Scores führen kann, was seine Wirksamkeit bei der Behandlung von CED-Symptomen nahelegt .
Dermatologie: Psoriasis und atopische Dermatitis
In der Dermatologie wurde this compound auf seine entzündungshemmenden Eigenschaften bei der Behandlung von Hauterkrankungen wie Psoriasis und atopischer Dermatitis untersucht . Durch die Modulation der Immunantwort und die Reduzierung der Zytokinfreisetzung kann es die Symptome dieser chronischen Hauterkrankungen potenziell lindern.
Rheumatologie: Psoriasis-Arthritis
This compound könnte auch Anwendungen in der Rheumatologie haben, insbesondere bei der Behandlung der Psoriasis-Arthritis, einer mit Psoriasis verbundenen Erkrankung . Es könnte einen neuartigen Ansatz zur Behandlung von Gelenkentzündungen und -schmerzen bieten, indem es die zugrunde liegenden entzündlichen Signalwege angreift.
Pneumologie: Chronisch obstruktive Lungenerkrankung (COPD)
In der Pneumologie wurde this compound auf seine Rolle bei der Behandlung von COPD untersucht. Es kann dazu beitragen, die Lungenentzündung zu reduzieren und die Lungenfunktion bei Patienten mit dieser progressiven Atemwegserkrankung zu verbessern .
Kardiologie: Kardiovaskuläre Entzündung
Obwohl direkte Anwendungen in der Kardiologie nicht gut etabliert sind, könnten die entzündungshemmenden Wirkungen von this compound theoretisch bei Erkrankungen mit kardiovaskulärer Entzündung von Vorteil sein. Weitere Forschung ist erforderlich, um diese potenzielle Anwendung zu untersuchen .
Neurologie: Neuroinflammatorische Erkrankungen
Die Rolle von this compound in der Neurologie könnte von Bedeutung sein, da PDE4-Hemmer als vielversprechende therapeutische Ziele für schwere neurologische Erkrankungen identifiziert wurden. Dazu gehören Erkrankungen, bei denen Neuroinflammation ein Schlüsselfaktor ist, wie Multiple Sklerose und Alzheimer-Krankheit .
Onkologie: Krebsbedingte Entzündung
Obwohl this compound nicht traditionell mit der Onkologie in Verbindung gebracht wird, könnten die entzündungshemmenden Wirkungen von this compound die krebsbedingte Entzündung beeinflussen. Es sind jedoch weitere Untersuchungen erforderlich, um seine Rolle in diesem Bereich zu etablieren .
Pharmakokinetische Forschung
Das Verständnis der Pharmakokinetik von this compound ist entscheidend für seine Anwendung in verschiedenen Bereichen. Studien haben gezeigt, dass es bei oraler Verabreichung eine Bioverfügbarkeit von fast 100% aufweist und nicht von der Nahrungsaufnahme beeinflusst wird. Seine lineare Pharmakokinetik über einen Bereich von Dosen macht es zu einem geeigneten Kandidaten für den klinischen Einsatz .
Wirkmechanismus
Target of Action
Tetomilast primarily targets the cAMP-specific 3’,5’-cyclic phosphodiesterase 4D (PDE4D) in humans . PDE4D is an enzyme that plays a crucial role in inflammatory responses by regulating the levels of cyclic adenosine monophosphate (cAMP), an important intracellular second messenger .
Mode of Action
This compound acts as a PDE4 inhibitor . By inhibiting PDE4D, it prevents the breakdown of cAMP, leading to increased levels of cAMP within the cell . This increase in cAMP suppresses the production of proinflammatory cytokines and the oxidative burst in human neutrophils, which are major mediators of tissue injury in inflammatory diseases .
Biochemical Pathways
The inhibition of PDE4D by this compound affects the cAMP-dependent pathway. It also suppresses TNF-α, interferon-gamma (IFN-γ), and IL-10 from CD4 lymphocytes . These changes in cytokine production can modulate the immune response and reduce inflammation.
Result of Action
This compound’s action results in the suppression of proinflammatory cytokines from human monocytes and CD4 cells . This leads to a reduction in inflammation, which has been demonstrated in studies where this compound ameliorated chronic colitis in IL-10-deficient mice . The suppression of cytokine production occurs at the transcriptional level .
Action Environment
For instance, the presence of lipopolysaccharide (LPS) can stimulate human monocytes, affecting the production of cytokines
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-[2-(3,4-diethoxyphenyl)-1,3-thiazol-4-yl]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-3-24-16-9-8-12(10-17(16)25-4-2)18-21-15(11-26-18)13-6-5-7-14(20-13)19(22)23/h5-11H,3-4H2,1-2H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDBHURGONHZNJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NC(=CS2)C3=NC(=CC=C3)C(=O)O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00163149 | |
| Record name | Tetomilast | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00163149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
145739-56-6 | |
| Record name | Tetomilast [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145739566 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetomilast | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05298 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tetomilast | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00163149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TETOMILAST | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6RXB5KF56 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S)-2'-[(4-Bromo-2-fluorophenyl)methyl]spiro[pyrrolidine-3,4'-pyrrolo[1,2-A]pyrazine]-1',2,3',5-tetrone](/img/structure/B1681197.png)
![3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1681199.png)


![(2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(4-chlorophenyl)methanone](/img/structure/B1681202.png)



![1-acetyl-N-[3-[4-[(4-carbamoylphenyl)methyl]piperidin-1-yl]propyl]-N-(3-chloro-4-methylphenyl)piperidine-4-carboxamide](/img/structure/B1681209.png)
![(9R)-7-[[3,5-bis(trifluoromethyl)phenyl]methyl]-9-methyl-5-(4-methylphenyl)-8,9,10,11-tetrahydro-[1,4]diazocino[2,1-g][1,7]naphthyridine-6,13-dione](/img/structure/B1681211.png)
![2-Chloro-3-(1-Cyanocyclopropyl)-N-[5-({2-[(Cyclopropylcarbonyl)amino][1,3]thiazolo[5,4-B]pyridin-5-Yl}oxy)-2-Fluorophenyl]benzamide](/img/structure/B1681213.png)


